molecular formula C13H11FN2S B181046 1-(4-Fluorophenyl)-3-phenylthiourea CAS No. 370-16-1

1-(4-Fluorophenyl)-3-phenylthiourea

Cat. No. B181046
CAS RN: 370-16-1
M. Wt: 246.31 g/mol
InChI Key: KTNYUNOFVOQYRB-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-phenylthiourea (FPPT) is a synthetic compound that is used for a variety of scientific research applications. It is an organosulfur compound, with a phenylthiourea group attached to a 4-fluorophenyl ring. FPPT is known for its ability to modulate the activity of enzymes and receptors, and has been studied for its potential to be used in drug development.

Scientific Research Applications

Synthesis and Structural Analysis

  • 1-(4-Fluorophenyl)-3-phenylthiourea and its derivatives have been synthesized and characterized, with a focus on their structural and conformational properties. These compounds exhibit almost planar carbonyl and thiourea groups, and their molecular structure has been studied using techniques like X-ray diffraction and vibrational spectra analysis (Saeed, Erben, Shaheen, & Flörke, 2011).

Antipathogenic Activity

  • Thiourea derivatives, including 1-(4-Fluorophenyl)-3-phenylthiourea, have been tested for their antipathogenic activity, particularly against bacterial strains known for biofilm growth. These compounds demonstrate potential as novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Organocatalysis

  • The compound has been used as an organocatalyst for the chemoselective oxidation of sulfides, showcasing its efficiency in converting various sulfides to sulfoxides under mild conditions. This catalytic process can be repeated due to the compound's recoverability (Huang, Yi, & Cai, 2011).

Enzyme Inhibition and Mercury Sensing

  • As an unsymmetrical thiourea derivative, it has shown efficiency in inhibiting acetylcholinesterase and butyrylcholinesterase, suggesting its potential in enzyme inhibition. Additionally, its ability to detect toxic metal mercury using spectrofluorimetric techniques has been explored (Rahman et al., 2021).

Corrosion Inhibition

  • Phenylthiourea derivatives, including 1-(4-Fluorophenyl)-3-phenylthiourea, have been evaluated as corrosion inhibitors for carbon steel in acidic solutions. Their effectiveness increases with concentration and the thermodynamic parameters of their adsorption have been studied (Fouda & Hussein, 2012).

Fluorescent Chemosensors

  • Derivatives of 1-(4-Fluorophenyl)-3-phenylthiourea have been developed as chemosensors for anions. These compounds exhibit a distinct fluorescence "ON" observation and color change when interacting with specific anions, indicating their potential in sensing applications (Wu et al., 2007).

Electrochemical Applications

Mechanism of Action

properties

IUPAC Name

1-(4-fluorophenyl)-3-phenylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2S/c14-10-6-8-12(9-7-10)16-13(17)15-11-4-2-1-3-5-11/h1-9H,(H2,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTNYUNOFVOQYRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20351248
Record name 1-(4-fluorophenyl)-3-phenylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

370-16-1
Record name NSC191412
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191412
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(4-fluorophenyl)-3-phenylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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